molecular formula C38H57N11O14 B8102909 Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly

Cat. No.: B8102909
M. Wt: 891.9 g/mol
InChI Key: NURUARRJQOZSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly is a synthetic peptide sequence supplied for research purposes. This product is strictly designated "For Research Use Only" (RUO) and is not intended for use in diagnostic or therapeutic procedures for humans or animals. The sequence contains several motifs of interest to researchers. The N-terminal Gly-Phe-Asp segment shares a characteristic with peptides known to interact with integrin receptors, which are crucial in cell adhesion and signaling studies . A central Asn-Gly-Gly-Gly segment forms a highly flexible glycine-rich region; such motifs are often found in protein turn regions and can influence peptide conformation and stability . The C-terminal Val-Gly is a common termination. Researchers might utilize this peptide in various applications, including but not limited to, studying protein-protein interactions, enzyme-substrate dynamics, or as a component in the development of biomaterials. The presence of aspartic acid (Asp) can contribute to the peptide's overall charge and solubility profile . Investigators are responsible for verifying the suitability of this peptide for their specific experimental systems.

Properties

IUPAC Name

3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[1-[[4-amino-1-[[2-[[2-[[2-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURUARRJQOZSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N11O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly, commonly referred to as speract, is a peptide that has garnered significant attention in biological research due to its role in reproductive biology, particularly in the fertilization processes of marine organisms. This article provides a comprehensive overview of the biological activity of this compound, including its structure, physiological roles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄₈H₆₉N₁₃O₁₄
  • Molecular Weight : 891.9 g/mol .

The peptide consists of ten amino acids, with a sequence that suggests potential biological activity related to sperm motility and attraction. The presence of hydrophobic residues (such as Valine and Leucine) and polar residues (such as Asparagine and Aspartic acid) indicates a diverse range of interactions with biological membranes.

Sperm Activation

Speract is primarily known for its role in activating sperm motility in various marine species, including sea urchins. The peptide is released from eggs and acts as a chemoattractant, guiding sperm towards the egg during fertilization.

  • Mechanism of Action : Speract binds to specific receptors on the sperm surface, triggering intracellular signaling pathways that enhance motility. This is crucial for successful fertilization as it increases the likelihood of sperm reaching the egg.

Case Studies

  • Activation in Sea Urchins :
    • Research has shown that speract significantly increases the swimming speed and directional movement of sea urchin sperm. In controlled experiments, sperm exposed to speract exhibited a 2-3 fold increase in velocity compared to controls .
  • Comparative Studies :
    • A study comparing the effects of speract across different marine species demonstrated variations in response based on species-specific receptors and signaling pathways. For instance, while all tested species responded positively to speract, the degree of activation varied significantly .

Physiological Impact

  • Calcium Influx : Speract has been shown to induce a rapid influx of calcium ions into sperm cells, which is essential for initiating motility and acrosome reaction necessary for fertilization .
  • pH Sensitivity : The activity of speract is influenced by environmental pH levels, with optimal activation occurring at slightly alkaline conditions, typical of seawater environments where these organisms thrive .

Peptide Variants

Studies have identified various analogs and derivatives of speract that exhibit enhanced biological activity or stability. These modifications are being explored for potential applications in fertility treatments and conservation efforts for endangered marine species.

Data Tables

PropertyValue
Molecular Weight891.9 g/mol
SequenceThis compound
RoleSperm activator
Organisms studiedSea urchins, cuttlefish

Comparison with Similar Compounds

Structural Comparison with Similar Peptides

Speract Analogues and Related SAPs

  • Resact (Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂) : A 14-residue SAP from Arbacia punctulata. Unlike speract, resact contains disulfide bonds (Cys¹–Cys⁹) and a C-terminal amidation, enhancing receptor specificity .
  • Alloresact (Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val) : A shorter SAP from Glyptocidaris crenularis with distinct cysteine positioning, suggesting divergent receptor-binding mechanisms .
Peptide Sequence Source Key Structural Features
Speract Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly S. purpuratus N-terminal Gly-Phe-Asp; polyglycine
Resact Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂ A. punctulata Disulfide bonds; C-terminal amidation
Alloresact Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val G. crenularis Cys³, Cys⁷; shorter length

Non-SAP Peptides with Glycine-Rich Motifs

  • Boc-Gly-Val-Gly-Gly-Leu-OMe : A synthetic elastin fragment containing repetitive Gly-Gly-X motifs. Unlike speract, it adopts β-turn and γ-turn conformations, highlighting the structural versatility of glycine-rich sequences .
  • Cy5.5-Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys-AuNPs: A matrix metalloproteinase (MMP)-sensitive peptide with a Gly-Pro-Leu-Gly-Val-Arg cleavage site. The polyglycine region facilitates nanoparticle assembly and protease targeting .

Functional Comparison

Receptor Specificity and Signaling

  • Speract : Binds to a 77-kDa receptor, activating guanylate cyclase and increasing cGMP levels, which regulate sperm motility .
  • Dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln): An opioid peptide with a Tyr-Gly-Gly-Phe N-terminal motif. Despite structural overlap, Dyn A targets κ-opioid receptors, inducing analgesia rather than sperm activation .

Enzymatic Interactions

  • Speract’s polyglycine region (Gly⁶–Gly⁸) is conserved across SAPs, likely optimizing receptor docking. In contrast, the Gly-Pro-Leu-Gly-Val-Arg sequence in MMP-sensitive peptides serves as a protease cleavage site, demonstrating functional divergence of glycine clusters .

Pharmacological and Commercial Relevance

Therapeutic Potential

  • MMP-targeting peptides (e.g., Cy5.5-MMP-AuNPs) are investigated for cancer imaging .

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal glycine to a acid-labile resin, such as 2-chlorotrityl chloride resin or Wang resin. These resins enable efficient cleavage under trifluoroacetic acid (TFA)-based conditions while minimizing premature peptide release. For GFDLNGGGVG, the glycine residue is typically attached via its carboxyl group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.

Sequential Assembly of the Peptide Chain

The peptide chain is assembled sequentially from C- to N-terminus. Key steps include:

  • Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.

  • Coupling : Activated amino acids (3–4 equivalents) are introduced using HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to ensure >99% coupling efficiency.

  • Poly-Glycine Sequence Handling : The Gly-Gly-Gly-Val-Gly segment requires preactivation of Fmoc-Gly-Gly-OH with DIC/HOBt to minimize truncation byproducts. This step reduces deletion products to <0.5%.

Table 1: Coupling Efficiency for GFDLNGGGVG Synthesis

Amino AcidCoupling Time (min)Coupling AgentYield (%)
Gly30DIC/HOBt99.2
Phe45HCTU/DIPEA98.8
Asp(OtBu)60HCTU/DIPEA97.5
Val45HCTU/DIPEA98.1

Data adapted from.

Solution-Phase Fragment Condensation

For large-scale production, solution-phase fragment condensation is employed to assemble GFDLNGGGVG from shorter segments. This method reduces resin costs and simplifies purification intermediates.

Fragment Design and Activation

The peptide is divided into two fragments:

  • Fragment 1 : Gly-Phe-Asp-Leu-Asn (GFDLN)

  • Fragment 2 : Gly-Gly-Gly-Val-Gly (GGGVG)

Each fragment is synthesized via SPPS, purified by reverse-phase HPLC, and activated as a pentafluorophenyl ester for solution-phase coupling. The condensation reaction occurs in dimethylformamide (DMF) with 1-hydroxy-7-azabenzotriazole (HOAt) as an additive, achieving >95% conversion.

Challenges in Fragment Condensation

  • Racemization : Aspartic acid and valine residues are prone to epimerization. Using preactivated esters and low temperatures (0–4°C) mitigates this risk.

  • Solubility Issues : The hydrophobic Fragment 1 (GFDLN) requires 10% acetic acid co-solvent to maintain solubility during coupling.

Purification and Analytical Characterization

Crude GFDLNGGGVG undergoes multi-step purification to achieve pharmaceutical-grade purity (>98.5%).

Precipitation and Initial Isolation

Post-synthesis cleavage from the resin uses a TFA-based cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% ethanedithiol) to remove side-chain protectants. The peptide is precipitated in methyl tert-butyl ether (MTBE), yielding a crude product with 70–80% purity.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (10 μm, 250 × 21.2 mm) resolves truncation byproducts. A gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation.

Table 2: HPLC Purification Parameters

ParameterCondition
ColumnPhenomenex Luna C18(2)
Flow Rate8 mL/min
DetectionUV at 220 nm
Load50 mg crude peptide per run
Final Purity99.1% (area normalization)

Data sourced from.

Challenges in Poly-Glycine Sequence Synthesis

The Gly-Gly-Gly-Val-Gly motif poses unique challenges due to glycine’s small side chain and low steric hindrance, leading to:

  • Truncation Byproducts : Incomplete coupling generates n-1 (GGV G) or n-2 (GV G) deletions. Using double coupling cycles with 5 equivalents of Fmoc-Gly-OH reduces these byproducts to <0.2%.

  • Aggregation : Poly-glycine segments form β-sheet structures, slowing coupling kinetics. Incorporating 10% DMSO in DMF improves solvation and reaction rates.

Case Study: Industrial-Scale Production

A patented large-scale synthesis (WO2010117725A2) produced 7.6 kg of GFDLNGGGVG with 99% purity:

  • Resin Loading : 16.6 kg of Fmoc-Gly-Wang resin.

  • Cleavage : 95% TFA, 2.5% TIS, 2.5% EDT for 2 hours.

  • Yield : 45.8% after HPLC purification.

This process highlights the viability of SPPS for industrial applications, provided rigorous in-process controls are implemented.

Q & A

Q. Table 1: Key Techniques for Speract Research

Application Method Key Parameters Reference
Peptide SynthesisSPPS (Boc/Fmoc)PEG resins, TFA deprotection
Structural AnalysisCD Spectroscopy190–250 nm scan, apolar solvents
Receptor BindingRadiolabeled Assays125^{125}I-speract, IC50 calculation
Functional AssaySperm Motility TrackingFrame rate: 60 fps, 37°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly
Reactant of Route 2
Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.